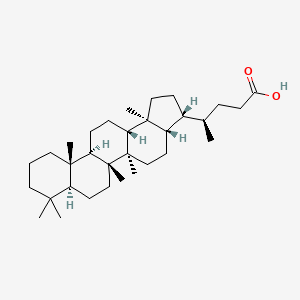
(22R)-33,34,35-Trinorbacteriohopan-32-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(22R)-33,34,35-Trinorbacteriohopan-32-oic acid is a derivative of bacteriohopanepolyols, which are pentacyclic triterpenoids commonly found in bacterial cell membranes. These compounds play a crucial role in maintaining the structural integrity and functionality of bacterial membranes. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (22R)-33,34,35-Trinorbacteriohopan-32-oic acid typically involves multiple steps, starting from simpler triterpenoid precursors. The process often includes:
Oxidation: The precursor triterpenoid undergoes oxidation to introduce carboxylic acid functionality.
Cyclization: Formation of the pentacyclic structure through cyclization reactions.
Functional Group Modifications: Introduction of specific functional groups at desired positions through various organic reactions.
Industrial Production Methods: Industrial production of this compound may involve microbial fermentation processes, where specific bacterial strains are cultured under controlled conditions to produce the compound. The fermentation broth is then subjected to extraction and purification processes to isolate the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products:
- Oxidized derivatives with additional oxygen-containing functional groups.
- Reduced derivatives with alcohol or alkane functionalities.
- Substituted derivatives with various functional groups replacing the original ones.
Applications De Recherche Scientifique
(22R)-33,34,35-Trinorbacteriohopan-32-oic acid has diverse applications in scientific research:
Chemistry: Used as a model compound to study the behavior of pentacyclic triterpenoids in various chemical reactions.
Biology: Investigated for its role in bacterial cell membrane structure and function.
Industry: Utilized in the synthesis of bio-based materials and as a precursor for other valuable chemical compounds.
Mécanisme D'action
The mechanism of action of (22R)-33,34,35-Trinorbacteriohopan-32-oic acid involves its interaction with bacterial cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can disrupt essential cellular processes, leading to antibacterial effects. The molecular targets include membrane proteins and lipids, and the pathways involved are related to membrane integrity and function.
Comparaison Avec Des Composés Similaires
Bacteriohopanetetrol: Another bacteriohopanepolyol with a similar pentacyclic structure but different functional groups.
Hopanoic Acid: A simpler triterpenoid with fewer functional groups.
Uniqueness: (22R)-33,34,35-Trinorbacteriohopan-32-oic acid is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to integrate into bacterial membranes and affect their function sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C32H54O2 |
|---|---|
Poids moléculaire |
470.8 g/mol |
Nom IUPAC |
(4R)-4-[(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]pentanoic acid |
InChI |
InChI=1S/C32H54O2/c1-21(9-12-27(33)34)22-13-18-29(4)23(22)14-19-31(6)25(29)10-11-26-30(5)17-8-16-28(2,3)24(30)15-20-32(26,31)7/h21-26H,8-20H2,1-7H3,(H,33,34)/t21-,22-,23+,24+,25-,26-,29+,30+,31-,32-/m1/s1 |
Clé InChI |
USTPZHFXAFRQMM-XTMGZXAOSA-N |
SMILES isomérique |
C[C@H](CCC(=O)O)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C |
SMILES canonique |
CC(CCC(=O)O)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382846.png)
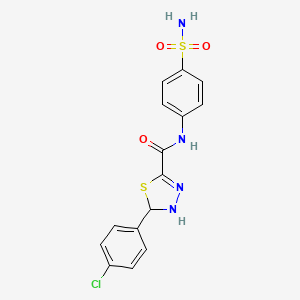
![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)
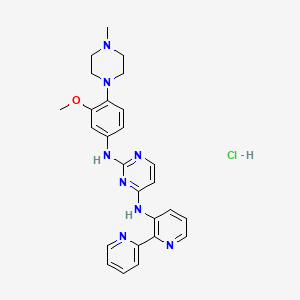
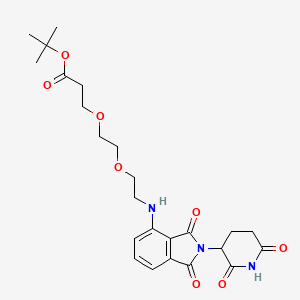
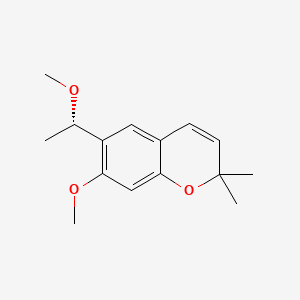
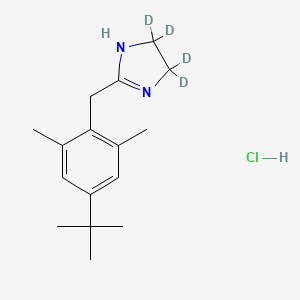
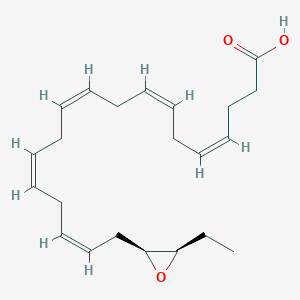
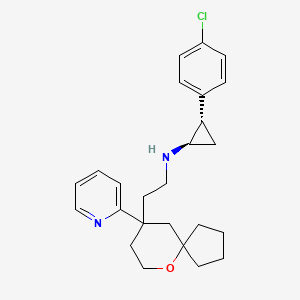
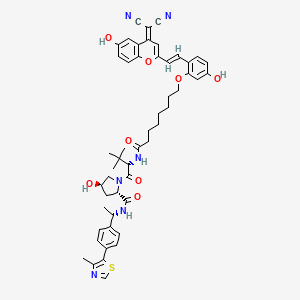
![5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline](/img/structure/B12382899.png)
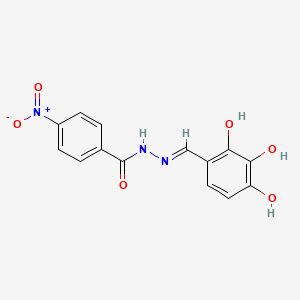
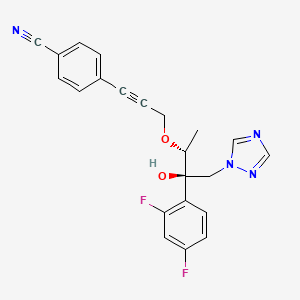
![(4S)-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-[[(2S)-2-[[(2S)-2-[2-(6-methoxynaphthalen-2-yl)propanoylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382920.png)
